高锰酸锂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

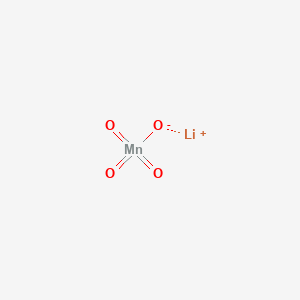

Lithium permanganate is an inorganic compound with the chemical formula LiMnO4 . It can be produced by the reaction of lithium sulfate and barium permanganate . The trihydrate LiMnO4·3H2O can be crystallized from the solution .

Synthesis Analysis

Lithium Manganate (LM) nanoparticles have been prepared via the sol-gel method through a stoichiometric quantity of Manganese acetate tetrahydrate, Lithium hydroxide monohydrate, and Citric acid anhydrous taken in 1:2:3 ratios . The calcination was done with the resulting powder samples at different temperatures of 600 °C and 700 °C .Molecular Structure Analysis

The crystal structure of lithium permanganate and its trihydrate has been studied . The bulk of the oxides can be described as an aperiodic crystal consisting of randomly stacked domains that correspond to three variants of monoclinic structure .Chemical Reactions Analysis

Lithium permanganate decomposes violently at 199 °C: 2 LiMnO4 → Li2O + 2MnO2 + ³/₂ O2 .Physical And Chemical Properties Analysis

Lithium permanganate has a high specific heat and electrochemical potential . It has the highest specific heat and electrochemical potential of any element on the period table and the lowest density of any elements that are solid at room temperature .科学研究应用

对昼夜节律的影响: 锂影响分子昼夜节律钟的振幅和周期。它已被用于治疗与昼夜节律紊乱相关的双相情感障碍。研究表明,锂延长了行为节律的昼夜节律周期,并增强了各种组织中分子振荡的振幅,这可能涉及 GSK3 介导的信号通路 (Li 等人,2012).

在锂电池中的应用: 高锰酸锂在水中的反应会导致形成二氧化锂锰,这是一种有望用于锂二次电池的正极材料。这些二氧化物通过嵌入机制对锂表现出良好的容量,这对于高性能电池至关重要 (Chen & Whittingham,1997).

对神经递质和情绪障碍的影响: 锂已知可以调节神经递质并具有神经保护作用,使其成为治疗双相情感障碍和其他情绪影响障碍的关键成分。它影响各种分子靶点和通路,包括调节昼夜节律的 GSK3β (Yin 等人,2006).

神经保护与神经毒性作用: 长期锂治疗对中枢神经系统的影响显示了神经保护和神经毒性作用的相互矛盾的证据。这突出了与锂治疗相关的复杂性和潜在风险,尤其是在双相情感障碍治疗中 (Fountoulakis 等人,2008).

在阿尔茨海默病中的作用: 锂已显示出改变阿尔茨海默病相关生物标志物的潜力,特别是在轻度认知障碍患者中。它可能减轻认知和功能下降,表明其在阿尔茨海默病连续统一体中的疾病调节特性 (Forlenza 等人,2019).

对衰老和基因组表达的影响: 发现锂通过改变与核小体相关功能相关的基因表达,增加了秀丽隐杆线虫在正常衰老过程中的存活率。这表明锂在调节组蛋白甲基化和染色质结构中具有潜在作用 (McColl 等人,2008).

毒性概况: 一项系统评价和荟萃分析发现,锂与尿浓缩能力下降、甲状腺功能减退、甲状旁腺功能亢进和体重增加的风险增加有关。然而,终末期肾衰竭的风险仍然较低,表明在锂治疗期间需要仔细监测 (McKnight 等人,2012).

锂治疗的药物遗传学: 锂遗传学国际联盟 (ConLiGen) 倡议旨在研究双相情感障碍中对锂治疗反应的遗传基础。这项大规模的合作努力旨在阐明锂反应的遗传基础,为其治疗机制提供见解 (Schulze 等人,2010).

在阿尔茨海默病和神经变性中的机制: 锂通过抑制糖原合酶激酶-3 来减少 tau 蛋白的磷酸化,表明阿尔茨海默病的潜在干预策略 (Hong 等人,1997).

作用机制

Lithium’s mechanism of action is complex and multifaceted. It is known to inhibit inositol monophosphatase within the phosphatidylinositol signaling pathway and the protein kinase glycogen synthase kinase 3 . It also modulates signals impacting on the cytoskeleton, a dynamic system contributing to neural plasticity .

安全和危害

Lithium-ion cells and batteries pose safety risks along with their favorable characteristics such as high energy and power densities . The numerous differences in chemistries and form-factors along with poor manufacturing quality in some cases, can lead to unpredictable field failures with this battery chemistry .

未来方向

The main drivers for developing Li-ion batteries for efficient energy applications include energy density, cost, calendar life, and safety . The high energy/capacity anodes and cathodes needed for these applications are hindered by challenges like aging and degradation, improved safety, material costs, and recyclability .

属性

IUPAC Name |

lithium;permanganate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.Mn.4O/q+1;;;;;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAIUDFKHZGSPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-][Mn](=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiMnO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635766 |

Source

|

| Record name | Lithium oxido(trioxo)manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium permanganate | |

CAS RN |

13453-79-7 |

Source

|

| Record name | Lithium oxido(trioxo)manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)

![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)

![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)